molecular formula C12H12BrNO B13233530 1-Bromo-2-(1-isocyanatocyclopentyl)benzene

1-Bromo-2-(1-isocyanatocyclopentyl)benzene

Cat. No.: B13233530
M. Wt: 266.13 g/mol
InChI Key: UBMRGTGGQBXVPD-UHFFFAOYSA-N
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Description

1-Bromo-2-(1-isocyanatocyclopentyl)benzene is a brominated aromatic compound featuring an isocyanato-functionalized cyclopentyl substituent at the ortho position relative to the bromine atom. The isocyanato group (–NCO) confers high reactivity, enabling participation in nucleophilic additions, cycloadditions, and polymerizations.

The compound’s steric and electronic profile is influenced by the cyclopentyl moiety, which may hinder accessibility to the isocyanato group compared to linear alkyl substituents. Applications likely include use as a monomer in polyurethane synthesis or as a building block in medicinal chemistry.

Properties

Molecular Formula

C12H12BrNO

Molecular Weight

266.13 g/mol

IUPAC Name

1-bromo-2-(1-isocyanatocyclopentyl)benzene

InChI

InChI=1S/C12H12BrNO/c13-11-6-2-1-5-10(11)12(14-9-15)7-3-4-8-12/h1-2,5-6H,3-4,7-8H2

InChI Key

UBMRGTGGQBXVPD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2Br)N=C=O

Origin of Product

United States

Preparation Methods

The synthesis of 1-Bromo-2-(1-isocyanatocyclopentyl)benzene typically involves multi-step organic reactions. One common method starts with the bromination of benzene to form bromobenzene. The bromobenzene then undergoes a Friedel-Crafts alkylation with cyclopentyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield 1-bromo-2-cyclopentylbenzene.

Chemical Reactions Analysis

1-Bromo-2-(1-isocyanatocyclopentyl)benzene can undergo various chemical reactions, including:

Scientific Research Applications

1-Bromo-2-(1-isocyanatocyclopentyl)benzene is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-2-(1-isocyanatocyclopentyl)benzene largely depends on the functional groups present. The bromine atom can participate in electrophilic aromatic substitution reactions, while the isocyanate group can react with nucleophiles to form stable products. These reactions are facilitated by the electronic properties of the benzene ring and the substituents attached to it .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Group Comparisons

Key structural analogues are compared in Table 1 , highlighting substituent position, functional groups, and molecular properties.

Compound Name Molecular Formula Substituent Position Functional Groups Key Properties/Reactivity Reference
1-Bromo-2-(1-isocyanatocyclopentyl)benzene C₁₂H₁₁BrNO Ortho –Br, –NCO (cyclopentyl) High steric hindrance; potential for regioselective reactions N/A
1-Bromo-4-(1-isocyanatoethyl)benzene C₉H₈BrNO Para –Br, –NCO (ethyl) Lower steric bulk; faster reaction kinetics in nucleophilic additions
1-Bromo-2-(2-isocyanatopropyl)benzene C₁₀H₁₀BrNO Ortho –Br, –NCO (propyl) Moderate steric hindrance; liquid at 4°C; used in cross-coupling reactions
1-Bromo-2-(phenylselenyl)benzene C₁₂H₁₀BrSe Ortho –Br, –SePh Selenium enhances π-stacking; forms secondary bonding interactions in crystal structures

Key Observations :

  • Electronic Effects: The electron-withdrawing –NCO group increases electrophilicity at the benzene ring, facilitating nucleophilic aromatic substitution (NAS) at the bromine site.
Cross-Coupling Reactions

Bromo-isocyanato benzene derivatives are precursors in palladium-catalyzed couplings. For example, 1-bromo-2-(2-isocyanatopropyl)benzene undergoes Sonogashira couplings with alkynes to form extended π-systems, a reactivity shared with 1-bromo-2-(phenylethynyl)benzene . However, the cyclopentyl group in the target compound may necessitate higher catalyst loadings or elevated temperatures due to steric constraints.

Cyclization and Migration Reactions

In Au-catalyzed cyclizations, ortho-substituted bromo compounds (e.g., 1-bromo-2-(phenylethynyl)benzene) form dihydrophenanthrene derivatives . The target compound’s isocyanato group could redirect reactivity toward carbamate or urea formation under basic conditions, diverging from ethynyl-substituted analogues.

Solvent and Electronic Effects

Studies on 1-bromo-2-(2-bromoethyl)benzene demonstrate that electron-donating substituents (e.g., methoxy) accelerate cyclization rates of aryllithium intermediates by stabilizing transition states . The –NCO group’s electron-withdrawing nature in the target compound may similarly modulate kinetics, though steric factors could dominate.

Stability and Handling

1-Bromo-2-(2-isocyanatopropyl)benzene is reported as a liquid requiring storage at 4°C to prevent polymerization . By analogy, the target compound may demand stringent temperature control. In contrast, 1-bromo-2-(phenylselenyl)benzene exhibits higher thermal stability due to strong Se–C bonding .

Biological Activity

1-Bromo-2-(1-isocyanatocyclopentyl)benzene is a compound of interest due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity, and relevant case studies.

Chemical Structure and Properties

1-Bromo-2-(1-isocyanatocyclopentyl)benzene features a bromine atom and an isocyanate functional group attached to a cyclopentyl ring. The presence of these functional groups influences its reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC12H12BrN2O
Molecular Weight283.14 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

The biological activity of 1-Bromo-2-(1-isocyanatocyclopentyl)benzene can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: The isocyanate group is known to react with nucleophilic sites in proteins, potentially inhibiting enzyme activity.
  • Cellular Signaling: Compounds with isocyanate groups can interfere with signaling pathways, affecting processes such as cell proliferation and apoptosis.

Toxicity and Safety Profile

Research indicates that compounds containing isocyanates can exhibit significant toxicity. For instance:

  • Mutagenicity: Some studies have shown that isocyanates can induce mutations in bacterial and mammalian cells, raising concerns about their carcinogenic potential.
  • Respiratory Effects: Exposure to isocyanates can lead to respiratory issues, including asthma and other pulmonary conditions.

Case Study 1: In Vitro Analysis

A study investigating the cytotoxic effects of various brominated compounds, including 1-Bromo-2-(1-isocyanatocyclopentyl)benzene, demonstrated significant cell death in human lung fibroblasts at higher concentrations. The study highlighted the role of oxidative stress in mediating these effects.

Case Study 2: Environmental Impact

Research on the environmental fate of isocyanate compounds revealed that they can degrade into less harmful substances under specific conditions. However, their persistence in certain environments poses risks to both human health and ecosystems.

Summary of Biological Activities

Activity TypeObservations
CytotoxicityInduces cell death at high doses
MutagenicityPotential mutagenic effects noted
Enzyme InhibitionInhibits specific enzymatic pathways

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